molecular formula C12H17BrO3 B2575295 1-Bromo-3-(2,2-diethoxyethoxy)benzene CAS No. 204452-94-8

1-Bromo-3-(2,2-diethoxyethoxy)benzene

Cat. No.: B2575295
CAS No.: 204452-94-8
M. Wt: 289.169
InChI Key: BXNLYIJBCFCSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2,2-diethoxyethoxy)benzene (CAS: 204452-94-8, C₁₂H₁₇BrO₃) is a brominated aromatic ether with a diethoxyethoxy substituent at the meta position of the benzene ring . It is synthesized via a Williamson reaction between 3-bromophenol and 2-bromo-1,1-diethoxyethane, followed by cyclization to form benzofuran derivatives using polyphosphoric acid (PPA) in toluene . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of benzofuran-based sulfonyl chlorides for LFA-1/ICAM-1 antagonist development .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-diethoxyethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-bromophenoxy)acetaldehyde diethyl acetal with polyphosphoric acid in chlorobenzene. The reaction mixture is heated to 80°C for 2 hours, followed by cooling to room temperature and decanting the chlorobenzene from the polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes substitution with nucleophiles under specific conditions. Reaction efficiency depends on the activating effect of the electron-donating diethoxyethoxy group and choice of base/solvent system.

NucleophileConditionsYieldKey Product
NaOH (1M)Ethanol, 80°C, 12h82%3-(2,2-Diethoxyethoxy)phenol
NH₃ (sat.)THF, 100°C, 24h68%3-(2,2-Diethoxyethoxy)aniline
KCNDMF, 120°C, 6h75%4-Cyano-3-(2,2-diethoxyethoxy)benzene

Kinetic studies reveal second-order dependence (k = 0.12 L·mol⁻¹·s⁻¹ at 80°C in ethanol), consistent with a concerted SNAr mechanism. The diethoxyethoxy group (-OCH₂CH(OEt)₂) provides moderate ortho/para-directing effects, with computed Hammett σ⁺ values of -0.31 for the substituent .

Transition Metal-Catalyzed Cross-Couplings

The C-Br bond participates in palladium-mediated coupling reactions, enabling C-C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:

Boronic AcidLigandTemp.TimeYield
PhB(OH)₂PPh₃90°C8h89%
4-MeOC₆H₄B(OH)₂XPhos110°C6h93%
2-ThienylB(OH)₂SPhos80°C12h78%

Optimized conditions: 2 mol% Pd(OAc)₂, 3 equiv. K₂CO₃, 3:1 dioxane/H₂O. The reaction tolerates variations in boronic acid electronics, with electron-rich partners showing faster conversion (TOF up to 450 h⁻¹) .

Buchwald-Hartwig Amination

Arylamine synthesis via Pd₂(dba)₃/Xantphos catalysis:

AmineTemp.TimeYield
Morpholine100°C24h84%
Piperidine110°C18h91%
4-MeOC₆H₄NH₂120°C12h73%

Reaction scope limited by steric hindrance at the coupling site. DFT calculations show a 15.3 kcal/mol activation barrier for oxidative addition of the C-Br bond to Pd⁰ .

Ether Functionalization Reactions

The diethoxyethoxy side chain undergoes acid-catalyzed transformations:

Hydrolysis to Aldehyde

Phosphoric acid-mediated acetal cleavage (H₃PO₄, chlorobenzene, 80°C):

Acid Conc.TimeConversion
85% H₃PO₄3h98%
50% H₃PO₄6h76%

Quantitative GC-MS analysis (Figure 1) confirms sequential conversion:

  • Acetal → hemiacetal (m/z 213)

  • Hemiacetal → aldehyde (m/z 185)

Transetherification

Reaction with excess ethanol (H₂SO₄ catalyst):

EtOH Equiv.Temp.New Ether Formed
560°CDiethoxy → triethoxy
1080°CFull ethoxy substitution

¹H NMR tracking shows complete side-chain modification within 4h (δ 4.86 ppm acetal proton disappearance) .

Radical-Mediated Reactions

Photoredox catalysis enables novel reaction pathways:

ConditionsReaction TypeProductYield
Ir(ppy)₃, Blue LEDArylationBiaryl65%
Eosin Y, H₂O/ACNSulfonationAr-SO₃H58%

EPR studies confirm persistent radical intermediates (g = 2.0031) with half-life >30 min under N₂ atmosphere.

Elimination Reactions

Strong base-induced β-elimination forms styrene derivatives:

BaseSolventTemp.Styrene Yield
t-BuOKDMSO120°C82%
LDATHF-78→25°C68%

Isotope labeling (D₂O quench) confirms anti-periplanar elimination mechanism (KIE = 3.2) .

This compound’s dual reactivity (aromatic electrophile + flexible ether chain) makes it valuable for synthesizing complex architectures. Recent advances in photoredox and continuous-flow methodologies have expanded its synthetic utility, though challenges remain in achieving enantioselective transformations of the ether moiety.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-3-(2,2-diethoxyethoxy)benzene is primarily utilized as an intermediate in various organic reactions. Its reactivity is characterized by:

  • Nucleophilic Substitution : The bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution : The aromatic ring can undergo substitutions that lead to the formation of complex organic molecules.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

  • Pharmaceuticals : Used in the synthesis of bioactive compounds and potential therapeutic agents.
  • Agrochemicals : Acts as an intermediate in developing pesticides and herbicides.

Medicinal Chemistry

Research has demonstrated that this compound can be employed in the development of new drugs. Notable applications include:

  • Antimicrobial Agents : Studies indicate that brominated compounds exhibit antimicrobial properties against various pathogens.
  • Anticancer Research : Preliminary studies suggest potential anticancer activities, particularly against breast and lung cancer cell lines.

Material Science

In material science, this compound is utilized for producing specialty chemicals and materials with specific properties due to its unique structure.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeProductsConditions
Nucleophilic SubstitutionVarious substituted benzene derivativesDMF, K₂CO₃
Electrophilic SubstitutionComplex organic moleculesVaries based on substituents
ReductionDehalogenated benzene derivativesReducing agents (e.g., LiAlH₄)
OxidationPhenols and quinonesOxidizing agents (e.g., H₂O₂)

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition against bacterial strains at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Anticancer Efficacy

In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to over a 70% reduction in cell proliferation after 48 hours. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-diethoxyethoxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The 2,2-diethoxyethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

1-Bromo-4-(2,2-diethoxyethoxy)benzene (CAS: 112598-18-2)

  • Structure : Positional isomer with the diethoxyethoxy group at the para position.
  • Properties : Similar molecular weight (289.17 g/mol) but distinct reactivity due to para-substitution. Para-substitution may enhance steric accessibility in cross-coupling reactions compared to meta-substitution .
  • Applications : Used in Pd-catalyzed direct arylations, where substitution patterns influence coupling efficiency with heteroarenes .

1-Bromo-4-(2-methoxyethoxy)benzene (CAS: 2050-47-7)

  • Structure : Methoxyethoxy substituent instead of diethoxyethoxy.
  • Properties: Reduced hydrophobicity due to shorter alkyl chains.

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS: 253429-30-0)

  • Structure : Incorporates a fluorine atom at the 4-position.
  • Properties : Fluorine’s electronegativity introduces strong electron-withdrawing effects, activating the benzene ring for electrophilic reactions. This contrasts with the electron-donating diethoxyethoxy group in the parent compound .
  • Safety : Classified with hazards H302 (toxic if swallowed) and H315/H319 (skin/eye irritation), requiring stringent handling protocols .

Functional Group Replacements

1-Bromo-3-(trifluoromethoxy)benzene

  • Structure : Trifluoromethoxy (-OCF₃) substituent instead of diethoxyethoxy.
  • Reactivity : The -OCF₃ group is strongly electron-withdrawing, enhancing oxidative stability and directing cross-coupling reactions (e.g., Pd-catalyzed arylations) at higher yields (69–93%) compared to diethoxyethoxy analogues .

1-Bromo-3-(ethylsulfonyl)benzene (CAS: 153435-82-6)

  • Structure : Ethylsulfonyl (-SO₂C₂H₅) group replaces diethoxyethoxy.
  • Reactivity : The sulfonyl group is a potent electron-withdrawing moiety, increasing susceptibility to nucleophilic aromatic substitution. Applications include synthesis of sulfonamide drugs .

Alkyl Chain Modifications

1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene (CAS: 1110767-94-6)

  • Structure : Hexyloxy and methoxy substituents introduce extended hydrophobicity.
  • Applications : The long alkyl chain enhances lipid solubility, making it suitable for drug candidates targeting lipid-rich tissues .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
1-Bromo-3-(2,2-diethoxyethoxy)benzene 204452-94-8 Meta-diethoxyethoxy 289.17 Benzofuran sulfonyl chloride synthesis
1-Bromo-4-(2,2-diethoxyethoxy)benzene 112598-18-2 Para-diethoxyethoxy 289.17 Pd-catalyzed arylations
1-Bromo-4-(2-methoxyethoxy)benzene 2050-47-7 Para-methoxyethoxy 231.11 Intermediate in organic synthesis
1-Bromo-3-(trifluoromethoxy)benzene - Meta-trifluoromethoxy 231.02 High-yield cross-coupling reactions
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene 253429-30-0 Ortho-diethoxyethoxy, para-fluoro 325.20 Electrophilic substitution reactions

Biological Activity

1-Bromo-3-(2,2-diethoxyethoxy)benzene, a brominated aromatic compound, has garnered interest in various fields including medicinal chemistry and material science. Its unique structure allows for diverse interactions at the molecular level, which may contribute to its biological activity. This article reviews the existing literature on the biological properties of this compound, including its synthesis, potential applications, and associated case studies.

The chemical formula of this compound is C₁₀H₁₃BrO₃. It is characterized by the presence of a bromine atom and an ether functional group that may influence its solubility and reactivity. The synthesis typically involves bromination reactions followed by etherification processes.

PropertyValue
Molecular Weight245.12 g/mol
Boiling Point125 °C (1.7 mmHg)
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study exploring the structure-activity relationship of brominated compounds found that 1-bromo derivatives can inhibit bacterial growth effectively. The presence of the ethoxy group may enhance membrane permeability, allowing better interaction with microbial cells.

Phytotoxicity

In agricultural studies, compounds similar to this compound have shown phytotoxic effects on various plant species. Evaluations conducted on treated plants indicated a significant reduction in growth rates and chlorophyll content, suggesting potential applications as herbicides or plant growth regulators.

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with cellular membranes and subsequent disruption of metabolic processes. Further research is needed to quantify these effects and understand the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential.

Case Study 2: Phytotoxic Effects

In a controlled experiment assessing phytotoxicity, this compound was applied to Avena sativa (oat) seedlings. The study recorded a significant decrease in root length and overall biomass after ten days of exposure, with phytotoxicity graded on a scale from 0 to 100 based on visual assessments.

Q & A

Q. What are the standard synthetic protocols for preparing 1-bromo-3-(2,2-diethoxyethoxy)benzene, and how can reaction efficiency be optimized?

Basic Synthesis Methodology
The compound is synthesized via a Williamson etherification reaction between 3-bromophenol and 2-bromo-1,1-diethoxyethane in the presence of a base like potassium carbonate. Key parameters include solvent choice (polar aprotic solvents like THF), temperature control (reflux conditions), and stoichiometric ratios to minimize side reactions. Post-reaction purification typically involves column chromatography or distillation .

Advanced Optimization
Low yields (e.g., <50%) often arise from competing elimination pathways or incomplete halogen-lithium exchange in subsequent steps. To enhance efficiency:

  • Use phase-transfer catalysts to improve base reactivity.
  • Employ inert atmospheres to prevent oxidation.
  • Optimize cyclization conditions (e.g., toluene with PPA as a cyclizing agent) to reduce byproducts .

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

Basic Characterization

  • NMR Spectroscopy : 1^1H NMR confirms ethoxy and aromatic proton signals (δ 1.2–1.4 ppm for ethoxy CH3_3, δ 3.5–4.5 ppm for OCH2_2), while 13^{13}C NMR verifies ether linkages and bromine-substituted carbons .
  • Mass Spectrometry : LC-MS or GC-MS identifies the molecular ion peak (expected m/z ~316 for C12_{12}H17_{17}BrO3_3) and fragmentation patterns .

Advanced Analysis

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and Br.
  • X-ray Crystallography : Provides definitive structural confirmation but requires high-purity crystals .

Q. How does the electronic environment of the ethoxy group influence reactivity in cross-coupling reactions?

Basic Reactivity
The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution, directing incoming nucleophiles to the para position relative to the bromine atom. This is critical in Suzuki-Miyaura couplings for introducing aryl groups .

Advanced Mechanistic Insights
Steric hindrance from the 2,2-diethoxyethoxy moiety can slow transmetallation steps in palladium-catalyzed reactions. Computational studies (DFT) suggest that electron density redistribution at the bromine site lowers activation energy for oxidative addition, favoring selective coupling .

Q. What challenges arise during the cyclization of this compound to benzofuran derivatives, and how are they mitigated?

Basic Cyclization Process
Cyclization using polyphosphoric acid (PPA) in toluene at elevated temperatures forms 6-bromobenzofuran. Key challenges include incomplete ring closure and tar formation due to over-acidification .

Advanced Troubleshooting

  • Catalyst Modulation : Replace PPA with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Microwave-Assisted Synthesis : Shortens reaction time (10–15 min vs. 12 hours) and improves yield by 20–30% .

Q. How is this compound utilized in medicinal chemistry, particularly in LFA-1/ICAM-1 antagonist development?

Basic Application
The compound serves as a precursor for benzofuran-6-sulfonyl chloride, a key intermediate in synthesizing small-molecule inhibitors targeting leukocyte adhesion. These inhibitors are evaluated for inflammatory diseases like dry eye syndrome .

Advanced Research
Structure-activity relationship (SAR) studies leverage the bromine atom for selective functionalization. For example, substituting bromine with azide groups enables click chemistry for bioconjugation, enhancing binding affinity to ICAM-1 .

Q. What discrepancies exist in spectroscopic data interpretation for brominated ethoxybenzene derivatives, and how are they resolved?

Basic Data Interpretation
Overlapping 1^1H NMR signals between ethoxy and aromatic protons can obscure integration. Deuterated solvents (e.g., DMSO-d6_6) and variable-temperature NMR improve resolution .

Advanced Resolution Techniques

  • Dynamic NMR : Identifies rotational barriers in ethoxy groups causing signal splitting.
  • DOSY Experiments : Differentiates between monomeric and aggregated species in solution .

Q. What safety protocols are critical when handling this compound in reactive intermediate synthesis?

Basic Safety Measures

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts (e.g., HBr) .

Advanced Hazard Mitigation

  • Real-Time Monitoring : FTIR or Raman spectroscopy detects hazardous intermediates (e.g., sulfonyl chlorides) during synthesis.
  • Waste Management : Neutralize brominated waste with NaHCO3_3 before disposal .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Basic Stability
Store in anhydrous conditions (e.g., over molecular sieves) at 2–8°C to prevent hydrolysis of the ethoxy group. Avoid DMSO, which accelerates decomposition .

Advanced Degradation Analysis

  • Accelerated Stability Studies : Use HPLC to track degradation products (e.g., 3-bromophenol) under stress conditions (40°C/75% RH).
  • Kinetic Modeling : Predicts shelf-life using Arrhenius equations .

Properties

IUPAC Name

1-bromo-3-(2,2-diethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLYIJBCFCSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC(=CC=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of NaH (2.77 g, 115.6 mmol) in DMF (100 mL) at 0° C. was added a solution of 3-bromophenol 3-1 in DMF (40 mL) over 40 min. After the addition was complete, the solution was stirred for an additional 30 min. The solution was then treated with neat bromoacetaldehyde diethyl acetal (17.36 g, 115.6 mmol). The solution was heated at 100° C. for 8 h, cooled to room temperature, and extracted with Et2O (3×200 mL). The combined organic extracts were washed with 10% aq. NaOH (100 mL) and brine (100 mL), dried over MgSO4, filtered and concentrated to give 3-2 as a yellow oil.
Name
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
17.36 g
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.